Methyl 4-[3-(2-hydroxyphenyl)-5-(4-methoxybenzyl)-6-oxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate
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Overview
Description
Methyl 4-[3-(2-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl]benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(2-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the hydroxyphenyl and methoxyphenyl groups through various coupling reactions. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions that can be implemented in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group in the pyrrolo[3,4-c]pyrazole ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the ketone group would yield alcohols.
Scientific Research Applications
Methyl 4-[3-(2-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of methyl 4-[3-(2-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl]benzoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in redox reactions, influencing oxidative stress pathways. The methoxyphenyl group can interact with specific enzymes or receptors, modulating their activity. The overall effect of the compound depends on the specific biological context and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propionate
- Methyl 4-hydroxyphenylacetate
- Methyl 3-(4-methoxyphenyl)propionate
Uniqueness
Methyl 4-[3-(2-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl]benzoate is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C27H23N3O5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
methyl 4-[3-(2-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C27H23N3O5/c1-34-19-13-7-16(8-14-19)15-30-25(17-9-11-18(12-10-17)27(33)35-2)22-23(28-29-24(22)26(30)32)20-5-3-4-6-21(20)31/h3-14,25,31H,15H2,1-2H3,(H,28,29) |
InChI Key |
SOBRZWOVCMBAFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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